3-Methoxy-n-(pyrrolidin-3-yl)benzene-1-sulfonamide
CAS No.: 1538453-90-5
Cat. No.: VC5991608
Molecular Formula: C11H16N2O3S
Molecular Weight: 256.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1538453-90-5 |
|---|---|
| Molecular Formula | C11H16N2O3S |
| Molecular Weight | 256.32 |
| IUPAC Name | 3-methoxy-N-pyrrolidin-3-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C11H16N2O3S/c1-16-10-3-2-4-11(7-10)17(14,15)13-9-5-6-12-8-9/h2-4,7,9,12-13H,5-6,8H2,1H3 |
| Standard InChI Key | LVCHPLIGBNGDGC-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 3-methoxy-N-pyrrolidin-3-ylbenzenesulfonamide, reflects its core structure: a benzene ring with a methoxy (-OCH₃) group at position 3 and a sulfonamide (-SO₂NH-) bridge connecting to the nitrogen of a pyrrolidine ring. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆N₂O₃S |
| Molecular Weight | 256.32 g/mol |
| SMILES | COC1=CC(=CC=C1)S(=O)(=O)NC2CCNC2 |
| InChI Key | LVCHPLIGBNGDGC-UHFFFAOYSA-N |
The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the pyrrolidine’s nitrogen enables protonation under physiological conditions, influencing solubility and binding interactions .
Synthesis and Structural Optimization
The synthesis of 3-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide involves multi-step organic reactions. A plausible route, inferred from analogous sulfonamide syntheses , includes:
-
Sulfonation of 3-methoxybenzene: Reacting 3-methoxybenzenesulfonyl chloride with pyrrolidin-3-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond.
-
Purification: Column chromatography or recrystallization to isolate the product.
Structural analogs, such as phenyl (3-phenylpyrrolidin-3-yl)sulfones, demonstrate that modifications like fluorination or cyclization at the pyrrolidine ring significantly enhance target affinity and metabolic stability . For instance, substituting the pyrrolidine’s nitrogen with polar amides improves selectivity against off-target nuclear receptors like PXR and LXR .
Mechanism of Action and Biological Targets
The sulfonamide group is a critical pharmacophore, enabling hydrogen bonding with enzymatic active sites. In RORγt inverse agonists, similar sulfonamides adopt a U-shaped conformation, engaging hydrophobic pockets via π-stacking (e.g., with Phe388 in RORγt) and van der Waals interactions . While direct data on 3-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide is limited, structural parallels suggest potential activity against:
-
Nuclear receptors: RORγt, PXR, or LXRα/β, implicated in autoimmune diseases and lipid metabolism .
-
Enzymes: Carbonic anhydrases or proteases, where sulfonamides commonly act as inhibitors.
The pyrrolidine ring’s flexibility may allow adaptive binding to diverse targets, though this requires empirical validation .
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s modular structure permits derivatization at multiple sites:
-
Methoxy group: Replacement with halogens or bulkier substituents could modulate steric effects.
-
Pyrrolidine ring: Introduction of chiral centers or fluorinated groups (e.g., perfluoroisopropyl) enhances selectivity, as seen in related RORγt inhibitors .
Tool Compound
In vitro studies utilize such sulfonamides to probe enzyme mechanisms or receptor-ligand interactions. For example, fluorinated analogs in the phenylpyrrolidinylsulfone series show nanomolar potency against RORγt, enabling mechanistic studies in Th17 cell differentiation .
Comparative Analysis with Structural Analogs
Comparing 3-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide to related compounds reveals structure-activity insights:
The absence of electron-withdrawing groups (e.g., CF₃) in 3-methoxy-N-(pyrrolidin-3-yl)benzenesulfonamide may limit its potency compared to fluorinated analogs but could reduce metabolic liabilities .
Research Gaps and Future Directions
Despite its potential, critical data gaps exist:
-
Pharmacokinetics: No published data on solubility, microsomal stability, or protein binding.
-
Target Validation: Specific biological targets remain unconfirmed.
-
In vivo Efficacy: Animal studies are needed to assess therapeutic potential.
Future work should prioritize functional assays (e.g., RORγt reporter assays) and structural studies (e.g., X-ray crystallography) to elucidate binding modes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume